1-[2-Cyano-2-(phenylcarbamoyl)eth-1-en-1-yl]piperidine-4-carboxylic acid
Description
The compound 1-[2-Cyano-2-(phenylcarbamoyl)eth-1-en-1-yl]piperidine-4-carboxylic acid is a piperidine-4-carboxylic acid derivative with a complex substituent at the 1-position. Its structure includes:
- A piperidine ring with a carboxylic acid group at position 4.
- A 1-en-1-yl (ethylene) group substituted with cyano (-CN) and phenylcarbamoyl (-NHCOC₆H₅) groups at the 2-position.
This combination of functional groups confers unique physicochemical properties.
Properties
IUPAC Name |
1-(3-anilino-2-cyano-3-oxoprop-1-enyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c17-10-13(15(20)18-14-4-2-1-3-5-14)11-19-8-6-12(7-9-19)16(21)22/h1-5,11-12H,6-9H2,(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEOEIXPCXUAGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C=C(C#N)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related piperidine-4-carboxylic acid derivatives are compared based on molecular features, synthesis, and properties:
1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid
- Molecular Formula : C₁₂H₁₃F₃N₂O₂
- Molecular Weight : 274.23 g/mol
- Key Substituents : 5-(Trifluoromethyl)-2-pyridyl at position 1.
- Functional Groups : Pyridine ring, trifluoromethyl (-CF₃), carboxylic acid.
- Synthesis: Not detailed in evidence, but pyridyl substituents are typically introduced via nucleophilic substitution or cross-coupling reactions.
- Distinct Features: The CF₃ group enhances lipophilicity and metabolic stability compared to the target compound’s cyano-carbamoyl substituent .
1-(2-Oxo-2-(phenylamino)ethyl)piperidine-4-carboxylic acid (Compound 3D)
- Molecular Formula : C₁₄H₁₇N₂O₃ (estimated)
- Molecular Weight : ~267.30 g/mol
- Key Substituents: 2-Oxo-2-(phenylamino)ethyl at position 1.
- Functional Groups : Ketone, amide, carboxylic acid.
- Synthesis: Derived from 2-(4-cyanopiperidin-1-yl)-N-phenylacetamide (21) via hydrolysis with NaOH in methanol .
2-(4-Cyanopiperidin-1-yl)-N-phenylacetamide (Compound 21)
- Molecular Formula : C₁₄H₁₆N₃O
- Molecular Weight : ~242.30 g/mol (estimated)
- Key Substituents: 4-Cyanopiperidine linked to N-phenylacetamide.
- Functional Groups: Cyano (-CN), amide, piperidine.
- Synthesis: Reacting 2-chloro-N-phenylacetamide with 4-cyanopiperidine in acetonitrile .
- Distinct Features: The 4-cyano group on piperidine contrasts with the target’s 1-position substituent, highlighting divergent synthetic pathways.
1-[4-Cyano-2-(2-thienyl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid
- Molecular Formula : C₁₄H₁₃N₃O₃S
- Molecular Weight : 303.34 g/mol
- Key Substituents: 4-Cyano-2-(2-thienyl)oxazole at position 1.
- Functional Groups: Oxazole, cyano, thiophene, carboxylic acid.
- Synthesis : Likely involves cyclization reactions to form the oxazole core.
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid
- Molecular Formula: C₉H₁₅NO₄ (estimated)
- Molecular Weight : ~201.22 g/mol
- Key Substituents : Ethoxycarbonyl (-COOEt) at position 1.
- Functional Groups : Ester, carboxylic acid.
- Synthesis : Prepared via esterification or carbamate-forming reactions, as described in .
- Distinct Features: The ethoxycarbonyl group is simpler and more hydrolytically labile than the target’s cyano-carbamoyl-ethylene substituent .
Comparative Analysis Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Synthesis Highlights |
|---|---|---|---|---|
| Target Compound | Not provided | Not provided | Cyano, carbamoyl, carboxylic acid | Likely EDC/DMAP-mediated coupling |
| 1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid | C₁₂H₁₃F₃N₂O₂ | 274.23 | Pyridyl, CF₃, carboxylic acid | Nucleophilic substitution |
| 1-(2-Oxo-2-(phenylamino)ethyl)piperidine-4-carboxylic acid | C₁₄H₁₇N₂O₃ | ~267.30 | Ketone, amide, carboxylic acid | Hydrolysis of compound 21 |
| 2-(4-Cyanopiperidin-1-yl)-N-phenylacetamide | C₁₄H₁₆N₃O | ~242.30 | Cyano, amide | SN2 reaction in MeCN |
| 1-[4-Cyano-2-(2-thienyl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid | C₁₄H₁₃N₃O₃S | 303.34 | Oxazole, thiophene, cyano | Cyclization reactions |
| 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid | C₉H₁₅NO₄ | ~201.22 | Ester, carboxylic acid | Esterification with Na₂CO₃/NaOH |
Key Research Findings
Synthetic Strategies: The target compound’s cyano-carbamoyl-ethylene substituent likely requires multi-step synthesis involving condensation (e.g., Knoevenagel) and amide coupling (e.g., EDC/DMAP), as seen in compound 9’s synthesis .
Physicochemical Properties: The trifluoromethylpyridyl analog () exhibits higher lipophilicity (logP ~1.5) than the target compound due to the CF₃ group .
Biological Relevance: Piperidine-4-carboxylic acid derivatives are frequently explored as protease inhibitors or kinase modulators.
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